(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
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Overview
Description
(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as benzoyl, ethyl, methyl, and phenyl, contributes to its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions to form the oxazolidinone ring. The reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups using reagents such as alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activities.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for the production of fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one
- (2R,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one
- (2R,4S)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one
Uniqueness
(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of both benzoyl and phenyl groups provides additional sites for chemical modification, making it a versatile compound for various applications. Its chiral nature also makes it valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Properties
IUPAC Name |
(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWDZQRZYAPHQ-PKOBYXMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649612 |
Source
|
Record name | (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118995-18-9 |
Source
|
Record name | (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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